molecular formula C15H10BrClN2O B14577911 2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one CAS No. 61554-51-6

2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one

Cat. No.: B14577911
CAS No.: 61554-51-6
M. Wt: 349.61 g/mol
InChI Key: RWFCEXQYNTTZDA-UHFFFAOYSA-N
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Description

2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromomethyl group and a chloro-phenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one typically involves the reaction of N-acylanthranilic acid with appropriate aryl amines in the presence of phosphorous oxychloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt cellular processes and result in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

61554-51-6

Molecular Formula

C15H10BrClN2O

Molecular Weight

349.61 g/mol

IUPAC Name

2-(bromomethyl)-3-(4-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C15H10BrClN2O/c16-9-14-18-13-4-2-1-3-12(13)15(20)19(14)11-7-5-10(17)6-8-11/h1-8H,9H2

InChI Key

RWFCEXQYNTTZDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CBr)C3=CC=C(C=C3)Cl

Origin of Product

United States

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